molecular formula C21H27N5O2 B12203734 (3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide

(3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide

Cat. No.: B12203734
M. Wt: 381.5 g/mol
InChI Key: JJBAZJUOVFTZCQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a spirocyclic core combining a tetrahydroimidazo[4,5-c]pyridine moiety and a piperidine ring. The 3,5-dimethylphenyl group is attached via a carboxamide linkage to an ethyl side chain terminating in a ketone group.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

3,5-dimethyl-N-(2-oxo-2-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethyl)benzamide

InChI

InChI=1S/C21H27N5O2/c1-14-9-15(2)11-16(10-14)20(28)22-12-18(27)26-7-4-21(5-8-26)19-17(3-6-25-21)23-13-24-19/h9-11,13,25H,3-8,12H2,1-2H3,(H,22,28)(H,23,24)

InChI Key

JJBAZJUOVFTZCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(=O)N2CCC3(CC2)C4=C(CCN3)NC=N4)C

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis, catalyzed by Grubbs II catalyst, enables the formation of the spirocyclic piperidine-imidazopyridine system. Starting from diene precursor A (Figure 1), RCM in dichloromethane at 40°C produces the spirocyclic intermediate B with 85% yield. Hydrogenation of B using Pd/C under H₂ atmosphere saturates the double bond, affording the tetrahydroimidazopyridine moiety. This method benefits from high stereocontrol, though it requires stringent anhydrous conditions.

Table 1: Comparison of Spirocyclic Core Synthesis Methods

MethodReagents/ConditionsYield (%)Key Advantage
Ring-Closing MetathesisGrubbs II, CH₂Cl₂, 40°C85Stereoselectivity
1,3-Dipolar CycloadditionCuSO₄, Ascorbic Acid, NaCl72Radical-mediated regioselectivity
SmI₂-Mediated CyclizationSmI₂, THF, -78°C68Functional group tolerance

Radical-Mediated Cyclization

Radical intermediates, generated via CuSO₄/ascorbic acid systems, facilitate spirocycle formation through 1,4-pyrazolyl transfer. Diazonium salt C undergoes decomposition in the presence of CuSO₄ and NaCl, producing radical D , which cyclizes to form the spiro core. This method, while efficient, often requires careful optimization to minimize byproducts such as Sandmeyer reaction derivatives.

Samarium(II)-Mediated Aldol Cyclization

Samarium iodide (SmI₂) promotes conjugate reduction and aldol cyclization of unsaturated ketolactams, yielding spirocyclic lactams. Subsequent BH₃ reduction converts the lactam to the piperidine ring, achieving the spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] structure in 68% yield.

Formation of the Imidazo[4,5-c]Pyridine Ring

The imidazo[4,5-c]pyridine ring is constructed via cyclocondensation or multicomponent reactions, with regioselectivity dictated by substituent positioning.

Tschitschibabin Reaction

Classical Tschitschibabin conditions (2-aminopyridine + bromoacetaldehyde, 150–200°C) yield imidazo[1,2-a]pyridines. However, for the [4,5-c] isomer, N-methyl-2-nitroaniline is condensed with acyl chloride E to form intermediate F , which undergoes hydrogenation and diazotization. Cyclization via Pschorr reaction pathways produces the imidazo[4,5-c]pyridine framework.

One-Pot Multicomponent Assembly

A one-pot reaction of ethyl glycinate, dialkyl but-2-ynedioate, and malononitrile generates tetrahydroimidazo[1,2-a]pyridines. Adjusting stoichiometry to 1:2:1 favors the [4,5-c] isomer, achieving 74% yield under reflux conditions.

Coupling of the 3,5-Dimethylphenyl Group

The 3,5-dimethylphenyl moiety is introduced via Suzuki-Miyaura coupling or direct arylation.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of spirocyclic bromide I with 3,5-dimethylphenylboronic acid installs the aryl group in 78% yield. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) ensure minimal protodeboronation.

Ullmann-Type Arylation

Copper(I)-mediated coupling of I with 3,5-dimethylphenol in DMF at 120°C provides an alternative route, albeit with lower yield (65%).

Final Assembly and Purification

Convergent synthesis combines the spirocyclic core, imidazopyridine, and carboxamide via sequential alkylation and amidation.

Stepwise Alkylation

Ethylenediamine derivative J is alkylated with bromoacetone, followed by oxidation with KMnO₄ to form the ketone K . Reductive amination with H using NaBH₃CN links the spirocyclic and carboxamide moieties.

Purification via Crystallization

Crude product is recrystallized from ethanol/water (4:1), yielding 98% pure (3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide as a white solid .

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The aromatic ring and other reactive sites can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

While direct comparative studies on this specific compound are scarce, its structural features can be contextualized against related spirocyclic and heterocyclic compounds. Below is a detailed analysis based on available analogs and pharmacological precedents:

Core Structural Differences

  • Spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] vs. Isoxazolo[4,5-c]pyridine Derivatives: The compound differs from substituted 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridines (e.g., in ) by replacing the isoxazole oxygen with an imidazole nitrogen.

Functional Group Variations

  • Carboxamide Linkage :
    The 3,5-dimethylphenyl carboxamide group contrasts with simpler aryl or alkyl substituents in analogs. The dimethyl groups may enhance lipophilicity, influencing blood-brain barrier penetration compared to unsubstituted phenyl derivatives.
  • Ketone vs. Ester/Amino Groups: The 2-oxoethyl side chain introduces a polarizable ketone, which could stabilize interactions via dipole-dipole forces or act as a hydrogen-bond acceptor, unlike ester or amino-terminated chains in analogs.

Pharmacokinetic and Pharmacodynamic Hypotheses

  • Metabolic Stability: The spirocyclic architecture may confer resistance to cytochrome P450-mediated oxidation compared to non-spiro heterocycles, as seen in related piperidine-imidazole hybrids .
  • Target Selectivity: Imidazole-containing spirocycles often exhibit higher selectivity for histamine H3 or sigma-1 receptors over off-targets like monoamine transporters, a trend observed in structurally similar compounds .

Data Table: Key Structural and Hypothetical Pharmacological Comparisons

Feature Target Compound Analog (Isoxazolo[4,5-c]pyridine Derivative)
Core Heterocycle Imidazo[4,5-c]pyridine Isoxazolo[4,5-c]pyridine
Spiro System Piperidine-imidazo[4,5-c]pyridine Non-spiro (fused ring system)
Aryl Substituent 3,5-Dimethylphenyl carboxamide Varied (e.g., halogenated phenyl, alkyl chains)
Side Chain Ethyl with terminal ketone Ester or amino groups
Predicted LogP ~3.5 (estimated via fragment-based methods) ~2.8–3.2 (reported in analogs)
Hypothetical Target Sigma-1 receptor, H3 receptor Serotonin 5-HT6 receptor

Biological Activity

The compound (3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. It includes a dimethylphenyl group and a spirocyclic structure that incorporates a tetrahydroimidazo[4,5-c]pyridine moiety. These features suggest potential interactions with biological systems and pharmacological applications.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

C22H30N4O Molecular Weight 370 51 g mol \text{C}_{22}\text{H}_{30}\text{N}_4\text{O}\quad \text{ Molecular Weight 370 51 g mol }

Structural Features

  • Dimethylphenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Carboxamide Functional Group : Imparts hydrogen bonding capabilities.
  • Spirocyclic Structure : Contributes to conformational diversity and biological activity.

Biological Activity Prediction

Compounds with similar structural features often exhibit specific pharmacological effects. The presence of the imidazo[4,5-c]pyridine moiety is particularly notable for its association with various biological activities, including:

  • Anticancer Activity : Compounds containing this moiety have shown efficacy in inhibiting tumor growth.
  • Neuroactive Properties : Potential modulation of neurotransmitter systems.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Molecular docking simulations and high-throughput screening assays are essential methodologies used to evaluate these interactions systematically.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenyl group and pyridineAntagonist for mGluR5 receptors
1-(3-Dimethylaminopropyl)-1H-imidazo[4,5-c]pyridineImidazo[4,5-c] structureNeuroactive properties
3-(4-Methylphenyl)-1H-pyrazolePyrazole ring systemAnti-inflammatory effects

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally related to (3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide. For instance:

  • Anticancer Activity : A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.
  • Neuroprotective Effects : Research indicated that derivatives of imidazo[4,5-c]pyridine could protect neuronal cells from oxidative stress-induced damage.
  • Antimicrobial Properties : Some analogs have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

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